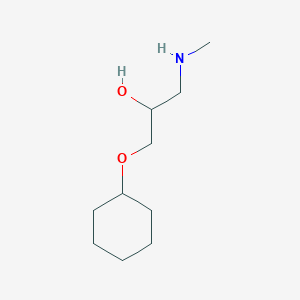

1-Cyclohexyloxy-3-methylamino-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyloxy-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKAAPYQOAYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Substituted Propanolamine Architectures in Contemporary Organic Chemistry

Substituted propanolamine (B44665) architectures are a cornerstone in the development of various therapeutic agents. This structural framework, characterized by a three-carbon chain with an amino group and a hydroxyl group, is a key pharmacophore in a multitude of clinically significant drugs.

The propanolamine scaffold is most famously associated with the class of drugs known as beta-adrenergic blockers, or beta-blockers. These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The general structure of many aryloxypropanolamine beta-blockers consists of an aromatic ring linked through an ether oxygen to the propanolamine side chain. The nature of the aromatic group and the substituent on the amino group play a crucial role in the pharmacological properties of these compounds, including their receptor selectivity (β1 vs. β2) and pharmacokinetic profiles. researchgate.netreddit.com

The versatility of the propanolamine scaffold extends beyond beta-blockers. Modifications of this basic structure have led to the discovery of compounds with other biological activities, including antiarrhythmic and local anesthetic properties. acs.org The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, where systematic changes to the molecule can be made to optimize its biological activity and physicochemical properties. pharmacy180.comnih.gov

The stereochemistry of the propanolamine backbone is of paramount importance. The hydroxyl group is typically located at the C-2 position, creating a chiral center. For beta-blockers, it has been well-established that the (S)-enantiomer is significantly more potent in its beta-blocking activity than the (R)-enantiomer. researchgate.net This stereoselectivity has driven the development of asymmetric synthetic methods to produce enantiomerically pure propanolamine derivatives. nih.gov

Scope and Research Focus on 1 Cyclohexyloxy 3 Methylamino Propan 2 Ol and Its Structural Analogs

Strategic Development of Synthetic Routes to this compound

The construction of the this compound backbone can be achieved through several strategic approaches. These routes primarily focus on the efficient formation of the C-N and C-O bonds characteristic of β-amino alcohols.

Elaboration of Precursor-Based Synthesis Pathways

A predominant and well-established method for the synthesis of β-amino alcohols, including this compound, is the nucleophilic ring-opening of epoxides. nih.govacs.org This pathway typically involves the reaction of a suitable epoxide precursor with an amine. For the target molecule, the synthesis would commence with cyclohexyl glycidyl (B131873) ether, which is reacted with methylamine (B109427).

The synthesis of the precursor, cyclohexyl glycidyl ether, can be achieved by the condensation of cyclohexanol with epichlorohydrin. This reaction is often catalyzed by a Lewis acid, followed by dehydrochlorination with a base to form the epoxide ring. nih.govorganic-chemistry.org

The subsequent aminolysis of cyclohexyl glycidyl ether with methylamine proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. This reaction is typically regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom, which in this case would lead to the desired this compound structure. nih.govacs.org A variety of catalysts can be employed to facilitate this ring-opening reaction, including metal-based catalysts, acid catalysts, and biocatalysts, often under mild and solvent-free conditions to enhance efficiency and environmental friendliness. broadinstitute.orgnih.govresearchgate.netdiva-portal.org For instance, acetic acid has been demonstrated as an effective metal-free catalyst for the highly regioselective ring-opening of epoxides with amines, affording β-amino alcohols in high yields. broadinstitute.org

Exploration of Condensation and Multicomponent Reaction Protocols for Propanolamine Synthesis

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of propanolamine derivatives by combining three or more reactants in a single step, thereby increasing atom economy and reducing synthesis time. westlake.edu.cnru.nl The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of α-hydroxy and α-amino acid derivatives, which can be precursors to β-amino alcohols. beilstein-journals.orgwikipedia.orgwikipedia.org

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While not directly producing a β-amino alcohol, this reaction can be utilized to generate key intermediates. For instance, a modified Passerini-type reaction using hexafluoroisopropanol as the acid component can produce α-hydroxy imidates, which can then be reduced to β-amino alcohols. acs.org This approach has been successfully applied to the synthesis of propranolol, a structurally related β-blocker. diva-portal.org

The Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, the Ugi reaction can be employed to create complex molecules that can be further transformed into the desired propanolamine structure.

Another innovative approach involves the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). beilstein-journals.orgwikipedia.orgnih.govslideshare.net For the synthesis of a propanolamine, a cyclohexyl vinyl ether could potentially react with a suitable carbonyl compound. The resulting oxetane could then undergo regioselective ring-opening with methylamine to yield a 1,3-amino alcohol derivative. organic-chemistry.orgacs.org

| Reaction | Components | Initial Product | Relevance to this compound Synthesis |

|---|---|---|---|

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can generate precursors that are subsequently reduced to β-amino alcohols. acs.org |

| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Builds complex scaffolds that can be modified to yield propanolamines. wikipedia.org |

| Paternò-Büchi Reaction | Carbonyl, Alkene | Oxetane | Forms a four-membered ring that can be ring-opened with an amine to give 1,3-amino alcohols. organic-chemistry.org |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers

The central carbon atom of the propan-2-ol moiety in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often critical for their intended applications.

Asymmetric Catalysis in the Construction of Propanolamine Stereocenters

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral β-amino alcohols. westlake.edu.cn One of the most effective strategies is the asymmetric ring-opening (ARO) of meso-epoxides with amines, catalyzed by a chiral Lewis acid complex. acs.orgbroadinstitute.orgresearchgate.net For instance, the reaction of cyclohexene (B86901) oxide (a meso-epoxide) with an amine in the presence of a chiral catalyst can yield a trans-2-aminocyclohexanol with high enantioselectivity. While not directly producing the target molecule, this demonstrates the principle of creating chiral amino alcohols from achiral precursors. acs.orgbroadinstitute.org

In the context of this compound, an enantioselective synthesis could start from an achiral precursor like cyclohexyl allyl ether. Asymmetric dihydroxylation or epoxidation of the allyl group would introduce chirality, followed by conversion to the final product. Alternatively, the asymmetric reduction of a corresponding β-amino ketone can also yield the chiral β-amino alcohol. slideshare.net

Chiral ligands play a crucial role in asymmetric catalysis. Various chiral amino alcohol ligands have been developed and shown to be effective in promoting enantioselective additions to carbonyl compounds, which is a key step in many synthetic routes to chiral β-amino alcohols. researchgate.netkoreascience.krnih.gov

Chromatographic and Classical Resolution Techniques for Stereoisomer Isolation

When a synthesis results in a racemic mixture of enantiomers, resolution techniques are employed to separate them.

Chromatographic resolution is a widely used method, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs). nih.govorganic-chemistry.orgkoreascience.krnih.govceon.rsnih.govdoaj.org These techniques are highly effective for the analytical and preparative separation of the enantiomers of β-blockers, which are structurally analogous to this compound. nih.govnih.govperiodikos.com.br The separation is based on the differential interaction of the enantiomers with the chiral stationary phase.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orggoogle.comnih.govnih.gov The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

| Technique | Principle | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, both analytical and preparative scales. | Can be costly for large-scale separations. | nih.govnih.govperiodikos.com.br |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Cost-effective for large-scale separations. | Success is dependent on the crystallization properties of the diastereomeric salts; can be labor-intensive. | wikipedia.orggoogle.comnih.gov |

Control and Analysis of Diastereoselectivity in Synthetic Processes

In cases where the synthesis involves the creation of more than one stereocenter, controlling the diastereoselectivity becomes crucial. For example, in the ring-opening of a chiral epoxide with an amine, a new stereocenter can be formed, leading to a mixture of diastereomers. The stereochemical outcome of such reactions is influenced by factors such as the nature of the substrate, the nucleophile, and the reaction conditions. diva-portal.orgorganic-chemistry.org

The ring-opening of epoxides generally proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile (an SN2-type mechanism). diva-portal.org Therefore, the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting β-amino alcohol. For cyclic epoxides like cyclohexene oxide, the nucleophilic attack typically occurs from the face opposite to the epoxide ring, leading to a trans-diaxial opening, which then equilibrates to the more stable diequatorial conformation. sci-hub.se

Multicomponent reactions can also be designed to be diastereoselective. The use of chiral auxiliaries or chiral substrates in Passerini and Ugi reactions can direct the stereochemical outcome of the newly formed stereocenters. broadinstitute.orgresearchgate.netsci-hub.senih.govdatapdf.com

The analysis of diastereomeric mixtures is commonly performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra, allowing for their quantification. Chromatographic methods like HPLC and GC can also be used to separate and quantify diastereomers.

Mechanistic Investigations of Chemical Transformations Involving the this compound Scaffold

Understanding the underlying mechanisms of the reactions used to synthesize and modify the this compound scaffold is crucial for optimizing reaction conditions, improving yields, and predicting the formation of byproducts.

The cornerstone of synthesizing the this compound scaffold is the formation of the β-amino alcohol moiety. This is typically achieved through the nucleophilic ring-opening of an epoxide. researchgate.net The key transformation involves the reaction of a suitable epoxide precursor with methylamine.

The predominant mechanism for this reaction is a bimolecular nucleophilic substitution (SN2). researchgate.net In this process, the nitrogen atom of methylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The reaction is highly regioselective, with the nucleophilic attack occurring at the sterically least hindered carbon atom of the epoxide. researchgate.netmdpi.com This regioselectivity ensures the formation of the desired propan-2-ol structure rather than a propan-1-ol isomer.

The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the site of attack if a chiral epoxide is used. The transition state involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond of the epoxide ring. The process is often facilitated by a protic solvent, which can protonate the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack. organic-chemistry.org Various catalysts, including Lewis acids and enzymes, can also be employed to enhance the electrophilicity of the epoxide and improve reaction rates and yields. mdpi.com

While specific kinetic and thermodynamic data for this compound are not extensively published, the influence of its substituents can be inferred from established principles of physical organic chemistry and studies on analogous aryloxypropanolamines.

Kinetic Effects: The rate of the key epoxide ring-opening step is primarily influenced by two factors: the nucleophilicity of the amine and the electrophilicity of the epoxide.

Methylamino Group: Methylamine is a relatively small and potent nucleophile. Its steric profile allows for efficient approach to the epoxide carbon. Substitution of the methyl group with larger alkyl groups (e.g., isopropyl, tert-butyl) would be expected to decrease the reaction rate due to increased steric hindrance in the transition state. mdpi.com

Cyclohexyloxy Group: The cyclohexyloxy group is connected via a flexible ether linkage and is electronically neutral, having minimal inductive or resonance effect on the reactivity of the distant epoxide ring during its formation or subsequent ring-opening. Its primary influence is steric, although its distance from the reaction center mitigates a significant direct impact on the reaction rate.

Synthesis of Analogs and Structurally Modified this compound Derivatives

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. For the this compound scaffold, modifications can be systematically introduced at the cyclohexyloxy moiety, the methylamino group, and the propan-2-ol functionality.

While many related compounds feature an aromatic or heteroaromatic ring, research has shown that an aromatic nucleus is not a strict requirement for biological activity in this class of molecules. nih.gov The cyclohexyloxy group can be replaced with other alicyclic or even aliphatic ether moieties to modulate properties such as lipophilicity, metabolic stability, and receptor binding interactions. For instance, replacing an ether side chain with a cyclopropyl (B3062369) group in a related beta-blocker was found to increase its resistance to metabolism. reddit.com

Systematic modifications could involve:

Altering Ring Size: Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) rings to probe the spatial requirements of the target binding site.

Introducing Unsaturation or Heteroatoms: Using cyclohexenyl or tetrahydropyranyl moieties to introduce conformational rigidity or alter hydrogen bonding potential.

Substitution on the Alicyclic Ring: Adding alkyl or functional groups to the cyclohexyl ring to explore specific interactions and modify physicochemical properties.

The following table summarizes representative non-aromatic modifications made to the ether portion of analogous propanolamine scaffolds.

| Original Moiety | Modified Moiety | Rationale for Modification | Reference |

| Aryl Ether | Dicyclopropyl Ketoxime Ether | Enhance potency; demonstrate non-necessity of aromatic ring | nih.gov |

| Methoxy-ethyl-phenyl Ether | Cyclopropyl-methyl-phenyl Ether | Increase resistance to metabolic degradation | reddit.com |

| Aryl Ether | General Aliphatic/Alicyclic Ethers | Explore structure-activity relationships beyond aromatic systems | nih.gov |

The secondary amine and secondary alcohol of the this compound scaffold are prime targets for derivatization to create novel analogs or prodrugs.

Derivatization of the Methylamino Group: The nitrogen atom can be readily modified through various standard organic reactions:

N-Alkylation/N-Arylation: Introducing larger or more complex substituents than the methyl group is a common strategy. This can be achieved by reacting the secondary amine with alkyl halides or through reductive amination. The size and nature of the N-substituent are often critical for activity in this class of compounds. oup.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. royalsocietypublishing.org This transformation can alter solubility and receptor interaction, and is sometimes used to create prodrugs. For example, N-acetyl and N-formyl derivatives of the related compound bisoprolol (B1195378) have been synthesized. royalsocietypublishing.org

Formation of Guanidines or Isothioureas: The amine can be converted into more complex basic groups, such as cyclic guanidines, which can introduce new binding interactions. nih.gov

Derivatization of the Propan-2-ol Group: The secondary hydroxyl group offers another site for chemical modification:

Esterification: The alcohol can be converted to an ester by reacting with acyl chlorides or carboxylic anhydrides. doaj.orgresearchgate.net This is a widely used prodrug strategy to improve lipophilicity and bioavailability.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). doaj.orgresearchgate.net This fundamentally changes the geometry and hydrogen-bonding capability of the scaffold.

Etherification: Although less common, the hydroxyl group could be further alkylated to form an ether, significantly altering the polarity of the molecule.

The table below details common derivatization reactions performed on the propanolamine side chain of analogous compounds.

| Functional Group | Reaction Type | Reagent(s) | Resulting Moiety | Reference |

| Secondary Amine | N-Acetylation | Acetic Anhydride | N-Acetyl Amide | royalsocietypublishing.org |

| Secondary Amine | N-Formylation | Formic Acid | N-Formyl Amide | royalsocietypublishing.org |

| Secondary Amine | N-Alkylation | n-Butyl Bromide | N-Butyl Secondary Amine | doaj.orgresearchgate.net |

| Secondary Alcohol | Esterification | Benzoyl Chloride | Benzoate Ester | doaj.orgresearchgate.net |

| Secondary Alcohol | Oxidation | Pyridinium Chlorochromate (PCC) | Ketone | doaj.orgresearchgate.net |

High-Resolution Spectroscopic Analysis for Definitive Structural Assignment

A definitive structural assignment of this compound would necessitate a suite of high-resolution spectroscopic techniques.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

A complete NMR analysis is fundamental for elucidating the precise structure of the molecule. This would involve:

¹H and ¹³C NMR: To identify the chemical environments of all hydrogen and carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms. For instance, a Correlation Spectroscopy (COSY) experiment would confirm proton-proton couplings within the propyl chain and the cyclohexyl ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would link each proton to its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, confirming the connection between the cyclohexyloxy group, the propanol (B110389) backbone, and the methylamino moiety.

NOESY/ROESY: These experiments would be crucial for determining the stereochemistry and preferred conformation of the molecule in solution by identifying atoms that are close in space.

Without published spectra and their corresponding chemical shift and coupling constant data, a detailed analysis of atom connectivity and stereochemistry remains purely theoretical.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of the molecule. For this compound (C₁₀H₂₁NO₂), the expected exact mass would be precisely measured and compared to the theoretical value. Furthermore, a detailed fragmentation analysis, typically from a tandem mass spectrometry (MS/MS) experiment, would provide structural information. Characteristic fragmentation pathways would involve cleavage of the ether bond, loss of the methylamino group, and cleavages along the propyl chain. A data table of observed fragments and their proposed structures would be a key component of this section, but the primary experimental data is not available.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman, VCD) for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy probes the functional groups and conformational properties of a molecule.

FT-IR and FT-Raman: The spectra would show characteristic absorption bands for the O-H (alcohol), N-H (secondary amine), C-O (ether), and C-H bonds. A table of vibrational frequencies and their assignments (e.g., stretching, bending modes) would be generated from this data.

Vibrational Circular Dichroism (VCD): For this chiral molecule, VCD spectroscopy would provide information about its absolute configuration and conformational preferences in solution.

No publicly available FT-IR, FT-Raman, or VCD spectra for this compound could be located.

X-ray Diffraction Analysis for Solid-State Conformational and Packing Studies

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

A single-crystal X-ray diffraction study would provide unambiguous proof of the molecule's connectivity, its conformation in the crystal lattice, and, crucially, its absolute configuration (R or S at the chiral center). This analysis would yield precise bond lengths, bond angles, and torsion angles, which could be presented in a data table. No such crystallographic study has been published for this compound.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Based on the crystal structure, the intermolecular interactions that govern the packing of molecules could be analyzed. This would likely involve hydrogen bonding between the alcohol (O-H) and amine (N-H) groups, as well as weaker van der Waals interactions. The resulting supramolecular assembly (e.g., chains, sheets, or a 3D network) would be described. This entire section is contingent on the availability of crystallographic data, which is currently absent from the scientific record.

Computational Chemistry and in Silico Approaches for 1 Cyclohexyloxy 3 Methylamino Propan 2 Ol Research

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemistry methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1-Cyclohexyloxy-3-methylamino-propan-2-ol, DFT calculations could be employed to determine its optimal three-dimensional geometry and to predict its ground state properties. These calculations would reveal key electronic parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. Areas with high negative electrostatic potential would indicate likely sites for electrophilic attack, while areas with positive potential would suggest sites for nucleophilic attack.

Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on actual published data for this specific molecule.

The flexibility of the cyclohexyl ring and the rotatable bonds in the propanolamine (B44665) chain of this compound mean that it can exist in numerous different spatial arrangements, or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations. By systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step, a PES can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule under normal conditions.

Quantum chemical calculations can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. For this compound, these methods could generate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, aiding in the assignment of peaks in an experimental NMR spectrum.

IR and Raman: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR and Raman spectrum can be produced. Specific vibrational modes, such as the O-H stretch, N-H bend, and C-O ether stretch, could be identified and compared with experimental spectra to confirm the molecular structure.

Molecular Modeling and Docking Studies of this compound and its Interactions

Molecular modeling techniques are used to study how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Such studies could identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | (Value in kcal/mol) | Estimated strength of the interaction |

| Key Interacting Residues | (e.g., TYR 150, ASP 80) | Amino acids in the receptor's binding site |

| Hydrogen Bonds | (Number and type) | e.g., Hydroxyl group with ASP 80; Amine with GLU 120 |

Note: This table represents a hypothetical outcome of a molecular docking study and is not based on published experimental data.

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a receptor, would involve calculating the forces between atoms and using these forces to simulate their motion. This produces a trajectory of the molecule's behavior, revealing its dynamic nature, conformational flexibility, and the stability of its interactions with its environment or a binding partner. These simulations can confirm the stability of binding modes predicted by docking and provide a more detailed understanding of the conformational ensemble the molecule adopts.

Computational Insights into Stereochemical Recognition Phenomena

The stereochemistry of this compound is a critical determinant of its pharmacological activity, a characteristic shared with other members of the aryloxypropanolamine class of beta-adrenergic antagonists. The presence of a chiral center at the 2-position of the propan-2-ol backbone gives rise to two enantiomers, (R)- and (S)-1-Cyclohexyloxy-3-methylamino-propan-2-ol. It is well-established for beta-blockers that one enantiomer, typically the (S)-enantiomer, exhibits significantly higher affinity for beta-adrenergic receptors. nih.govualberta.ca Computational chemistry and in silico modeling provide powerful tools to investigate the molecular basis of this stereochemical recognition at the atomic level.

Molecular docking simulations are a primary computational technique used to predict the binding orientation and affinity of a ligand to its receptor. nih.gov In the context of this compound, these simulations would model the interactions of both the (R)- and (S)-enantiomers within the binding pocket of beta-adrenergic receptors (e.g., β1-AR and β2-AR). Such studies on analogous beta-blockers, like propranolol (B1214883) and carvedilol, have elucidated the key interactions that drive stereoselectivity. semanticscholar.orgbiorxiv.org

The critical interactions governing the binding of aryloxypropanolamine beta-blockers to their receptors are generally understood to involve a three-point attachment model. mdpi.com This model posits that specific interactions from the aromatic ring, the secondary amine, and the hydroxyl group of the ligand with complementary residues in the receptor are necessary for high-affinity binding. The precise spatial arrangement of these groups, as dictated by the stereochemistry at the chiral center, is paramount for optimal interaction.

For this compound, the following interactions are anticipated to be crucial for stereochemical recognition:

Hydrogen Bonding: The hydroxyl group on the chiral carbon is a key hydrogen bond donor. Computational models of similar beta-blockers consistently show that the (S)-enantiomer is better positioned to form a critical hydrogen bond with a specific asparagine or serine residue within the receptor's binding site. nih.govnih.gov The (R)-enantiomer, due to its different spatial orientation, would likely establish a less favorable or no hydrogen bond at this position.

Hydrophobic Interactions: The cyclohexyloxy group provides a bulky, lipophilic moiety that engages with a hydrophobic pocket within the receptor. The orientation of this group, governed by the stereochemistry, affects the extent and nature of these van der Waals interactions. Molecular docking studies on other beta-blockers have demonstrated that the aromatic (or in this case, aliphatic cyclic) portion of the molecule inserts into a hydrophobic cavity of the receptor. nih.govnih.gov The fit of the (S)-enantiomer is typically more complementary, leading to more favorable binding energies.

The differential binding affinities of the enantiomers can be quantified through the calculation of binding free energies in molecular docking studies. While specific in silico research on this compound is not extensively published, data from analogous compounds illustrate the expected differences. The following table represents hypothetical, yet representative, data from a molecular docking study comparing the (R)- and (S)-enantiomers against a β1-adrenergic receptor model.

| Enantiomer | Binding Energy (kcal/mol) | Key Hydrogen Bond Distance (Å) with Receptor Residue | Primary Interacting Receptor Residues |

|---|---|---|---|

| (S)-1-Cyclohexyloxy-3-methylamino-propan-2-ol | -9.8 | 1.9 | Asp121, Ser161, Phe282 |

| (R)-1-Cyclohexyloxy-3-methylamino-propan-2-ol | -7.2 | 3.5 | Asp121, Phe282 |

Note: The data in this table is illustrative and based on typical findings for beta-blocker stereoisomers in computational studies. It does not represent experimentally verified values for this compound.

Structure Activity Relationship Sar Studies of 1 Cyclohexyloxy 3 Methylamino Propan 2 Ol Scaffolds

Foundational Principles of SAR in Propanolamine-Containing Structures

The structure-activity relationship for propanolamine-containing compounds, particularly those classified as aryloxypropanolamines, is well-established and provides a foundational framework for understanding the activity of related scaffolds like 1-Cyclohexyloxy-3-methylamino-propan-2-ol. scribd.comslideshare.net SAR is predicated on the principle that the molecular structure of a compound dictates its biological activity, and systematic modifications can lead to optimized efficacy and safety. numberanalytics.com

Key structural components of the propanolamine (B44665) scaffold are crucial for its interaction with biological targets, such as beta-adrenergic receptors. nih.gov These core principles include:

The Propanolamine Side Chain : The 2-hydroxy-3-aminopropane chain is essential for activity. The hydroxyl (-OH) group on the second carbon is particularly vital for binding to the receptor, and its stereochemistry is critical; the (S)-configuration typically exhibits significantly higher affinity than the (R)-configuration. slideshare.netyoutube.com

The Ether Linkage : An ether oxygen atom linking the cyclic moiety (in this case, a cyclohexyl group) to the propanolamine side chain is a common feature in this class of compounds and is considered important for antagonistic activity. scribd.compharmaguideline.com Replacing this ethereal oxygen with groups like sulfur (S) or methylene (B1212753) (CH2) can decrease the compound's beta-blocking activity. scribd.com

The Amino Group : For optimal activity, the nitrogen atom should be a secondary amine. scribd.com The substituent on the nitrogen influences the compound's potency and selectivity. N,N-disubstitution generally leads to a decrease in activity. scribd.comyoutube.com

Systematic Design and Synthesis of Analogs for SAR Probing

The exploration of SAR for the this compound scaffold involves the rational design and synthesis of a series of analogs. oncodesign-services.com This process allows researchers to systematically alter specific parts of the molecule and observe the resulting changes in biological activity, thereby identifying which structural features are essential. drugdesign.orgnih.gov

The design process often begins with a "lead compound," in this case, this compound. Analogs are then designed by making targeted modifications to its three main components: the cyclohexyl ring, the propanolamine linker, and the N-methyl group. nih.govnih.gov

A common synthetic strategy for producing such propanolamine derivatives involves a multi-step process:

Epoxide Formation : The synthesis often starts with a precursor containing the cyclic moiety (e.g., cyclohexanol), which is reacted to form an epoxide intermediate. This is a key step in creating the propanolamine backbone.

Ring Opening : The crucial step is the nucleophilic attack on the epoxide ring by an appropriate amine (e.g., methylamine). This reaction opens the epoxide and forms the final propanolamine structure. This method allows for the introduction of various N-substituents by simply changing the amine used in this step. nih.govresearchgate.net

This systematic approach enables the creation of a library of compounds where each analog has a slight, deliberate structural variation from the parent molecule, providing the necessary data to build a comprehensive SAR model. oncodesign-services.com

Correlation of Structural Modifications with Observed Chemical and Mechanistic Properties

By synthesizing and testing analogs of this compound, researchers can draw direct correlations between specific structural changes and the resulting effects on the molecule's properties. nih.gov These properties can include receptor binding affinity, potency, and selectivity. The general SAR principles for the broader class of aryloxypropanolamine beta-blockers provide a strong predictive foundation. scribd.compharmaguideline.com

Key correlations include:

Modification of the N-Alkyl Group : The size and nature of the substituent on the nitrogen atom are critical. While a secondary amine is preferred, increasing the bulk of the alkyl group can influence receptor selectivity. For instance, replacing the small methyl group with larger, branched groups like isopropyl or tert-butyl often leads to higher potency in related beta-blockers. youtube.com

Modification of the Cyclohexyl Ring : The lipophilicity and steric profile of the cyclic group are important for receptor interaction. Replacing the cyclohexyl ring with other cyclic systems (e.g., phenyl, naphthyl, or substituted phenyl rings) would significantly alter the compound's binding characteristics. In aryloxypropanolamines, para-substitution on an aromatic ring is known to enhance selectivity for the β1-receptor. pharmaguideline.com While the cyclohexyl group lacks specific positions for such electronic modulation, its conformational flexibility and lipophilicity are key contributors to its binding properties.

Stereochemistry of the Hydroxyl Group : The stereochemical configuration of the alcohol on the propane (B168953) backbone is paramount. The (S)-enantiomer is consistently found to be the more active form in related compounds, suggesting it provides the optimal spatial arrangement for interacting with the target receptor. slideshare.netyoutube.com

The following interactive table summarizes the expected impact of systematic modifications to the this compound scaffold based on established SAR principles for this class of compounds.

| Parent Compound | Modification | Modified Group | Expected Impact on Property (e.g., Receptor Affinity) |

| 1-Cyclohexyloxy-3-methylamino -propan-2-ol | Change N-substituent | N-Isopropyl | Potential increase in potency. |

| 1-Cyclohexyloxy-3-methylamino -propan-2-ol | Change N-substituent | N-tert-Butyl | Potential increase in potency and/or selectivity. |

| 1-Cyclohexyloxy-3-methylamino -propan-2-ol | Add second N-substituent | N,N-Dimethyl | Significant decrease in activity. scribd.com |

| 1-Cyclohexyloxy -3-methylamino-propan-2-ol | Replace cyclic group | Phenyl | Altered binding affinity and potential for aromatic interactions. |

| 1-Cyclohexyloxy-3-methylamino-propan-2-ol | Stereochemistry | (R)-enantiomer | Significant decrease in activity compared to (S)-enantiomer. youtube.com |

| 1-Cyclohexyloxy-3-methylamino-propan-2-ol | Remove hydroxyl group | 1-Cyclohexyloxy-3-methylamino-propane | Loss of essential binding interaction, leading to a significant decrease in activity. youtube.com |

These correlations, derived from systematic analog studies, are essential for guiding the optimization of lead compounds to enhance desired properties and minimize off-target effects. pharmacologymentor.comnih.gov

Future Directions and Advanced Research Perspectives on 1 Cyclohexyloxy 3 Methylamino Propan 2 Ol Chemistry

Potential for 1-Cyclohexyloxy-3-methylamino-propan-2-ol as a Versatile Synthetic Intermediate

The structural architecture of this compound makes it a promising candidate as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector. The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and an ether linkage—provides multiple reaction sites for elaboration into diverse molecular frameworks.

Propanolamine (B44665) derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol is a key intermediate for the antidepressant drug Duloxetine. google.com This highlights the established value of the methylaminopropanol backbone in constructing biologically active compounds. The this compound molecule can be envisioned as a building block for analogous complex structures where the cyclohexyloxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding.

The key reactive sites of the molecule offer a platform for a variety of chemical transformations:

N-Alkylation/N-Arylation: The secondary amine can be readily functionalized to introduce a wide range of substituents, leading to the creation of libraries of tertiary amines for screening.

O-Acylation/O-Alkylation: The hydroxyl group can be esterified or etherified to produce derivatives with altered solubility and pharmacokinetic profiles.

Chiral Resolution/Asymmetric Synthesis: The stereocenter at the C-2 position is of paramount importance. The development of scalable methods to access enantiomerically pure forms of this intermediate would significantly enhance its value for synthesizing stereospecific drugs.

The potential applications of derivatives synthesized from this intermediate are broad, spanning from beta-blockers to antiviral agents, where the aminopropanol (B1366323) motif is a common feature.

Table 1: Potential Synthetic Transformations and Applications

| Functional Group | Potential Reaction | Resulting Structure | Potential Application Area |

|---|---|---|---|

| Secondary Amine (-NHCH₃) | Reductive Amination, Buchwald-Hartwig Amination | Tertiary Amines | CNS agents, Receptor Modulators |

| Hydroxyl (-OH) | Esterification, Etherification | Esters, Ethers | Prodrugs, Cardiovascular Drugs |

| Chiral Center (C-2) | Stereoselective Synthesis | Enantiopure Compounds | Asymmetric Catalysis, Stereospecific Therapeutics |

Novel Methodologies for Enhanced Synthesis and Functionalization

Advancing the utility of this compound hinges on the development of more efficient and selective synthetic methods. Future research will likely focus on catalytic and environmentally benign processes to improve yield, reduce costs, and control stereochemistry.

Enhanced Synthesis: Current synthetic routes often involve multi-step processes with stoichiometric reagents. Future methodologies could explore:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a corresponding aminoketone precursor could provide a direct and efficient route to the enantiomerically pure alcohol. researchgate.net

Biocatalysis: The use of enzymes, such as ketoreductases, could offer high enantioselectivity under mild reaction conditions, as demonstrated in the synthesis of similar propanolamine intermediates. researchgate.net

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability by offering precise control over reaction parameters like temperature, pressure, and mixing.

Novel Functionalization: Beyond traditional methods, modern synthetic chemistry offers sophisticated tools for the precise modification of the molecule:

Late-Stage Functionalization: Techniques such as C-H activation could allow for the direct modification of the cyclohexyl ring, introducing further complexity without requiring a de novo synthesis.

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the molecule would enable its facile conjugation to other molecules or biomolecules using copper-catalyzed or strain-promoted cycloaddition reactions.

Photoredox Catalysis: Visible-light-mediated reactions can enable novel transformations of the amine or alcohol groups under exceptionally mild conditions, opening pathways to previously inaccessible derivatives.

Computational Method Development for Propanolamine Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. patsnap.comunifap.br For propanolamine systems like this compound, the development of tailored computational methods can offer profound insights into their structure, reactivity, and interactions.

Future research in this area should focus on several key aspects:

Conformational Analysis: The flexibility of the cyclohexyloxy and propanolamine moieties results in a complex conformational landscape. Accurate molecular mechanics (MM) force fields and quantum mechanics (QM) calculations are needed to identify low-energy conformers, which is crucial for understanding receptor binding and reactivity.

Reactivity Prediction: Computational models, particularly those based on Density Functional Theory (DFT), can be used to study the reaction mechanisms for the functionalization of the amine and hydroxyl groups. mdpi.com These studies can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of transformations. researchgate.net

QSAR and Machine Learning: By generating a virtual library of derivatives and calculating their physicochemical properties, Quantitative Structure-Activity Relationship (QSAR) models can be developed. mdpi.com Machine learning algorithms can further enhance these models to predict biological activity or other properties, guiding the synthesis of the most promising candidates and reducing reliance on extensive experimental screening. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets, such as proteins or nucleic acids, or how they partition in different solvent environments. nih.govnih.gov This is essential for rational drug design and formulation development. nih.govmdpi.com

Table 2: Application of Computational Methods to Propanolamine Research

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM/DFT) | Elucidate reaction mechanisms and predict reactivity. | Optimized synthetic routes and catalyst design. |

| Molecular Dynamics (MD) | Simulate interactions with biological targets. | Understanding of binding modes and drug efficacy. |

| QSAR & Machine Learning | Predict biological activity of virtual derivatives. | Prioritization of synthetic targets for drug discovery. |

| Homology Modeling | Predict the 3D structure of target proteins. | Enables structure-based drug design when experimental structures are unavailable. |

By integrating these advanced synthetic and computational approaches, the full potential of this compound as a valuable chemical entity can be realized, paving the way for new discoveries in science and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyloxy-3-methylamino-propan-2-ol, and how can steric hindrance be mitigated during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting cyclohexanol derivatives with epichlorohydrin under basic conditions, followed by amine alkylation. Steric hindrance from the cyclohexyl group can be minimized by using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and elevated temperatures (80–100°C) to overcome kinetic barriers . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high yield (>75%).

Q. How can spectroscopic techniques (NMR, FTIR) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹H NMR : The cyclohexyloxy group’s axial/equatorial protons produce distinct splitting patterns (δ 1.2–2.1 ppm). Methylamino protons (δ 2.3–2.8 ppm) show coupling with adjacent hydroxyl protons.

- ¹³C NMR : Cyclohexyl carbons appear at δ 23–35 ppm, while the methine carbon adjacent to oxygen is deshielded (δ 70–75 ppm).

- FTIR : Broad O-H stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) confirm the ether linkage. Differentiation from isomers relies on comparing peak splitting and chemical shifts .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are optimal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields crystals with >98% purity. Alternative solvents like acetone-hexane (1:1) may be used for derivatives with higher hydrophobicity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s binding affinity to β-adrenergic receptors?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates (R)- and (S)-isomers. Binding assays using radiolabeled ligands (e.g., [³H]-CGP12177) on transfected HEK293 cells reveal the (R)-isomer exhibits 10-fold higher affinity (IC₅₀ = 12 nM vs. 120 nM for (S)-isomer). Molecular docking (AutoDock Vina) identifies hydrogen bonding between the hydroxyl group and Ser-165 in the receptor’s active site .

Q. What computational strategies can predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In silico metabolism : Use software like MetaSite to simulate cytochrome P450-mediated oxidation. The cyclohexyl group undergoes hydroxylation at C3 (major pathway), while the methylamino group is demethylated.

- Toxicity prediction : QSAR models (e.g., TOPKAT) highlight hepatotoxicity risks due to reactive quinone intermediates formed during oxidation. Validate with in vitro hepatocyte assays (e.g., HepG2 cells) measuring ALT/AST release .

Q. How can contradictory data on its enzyme inhibition efficacy (e.g., PDE3 vs. PDE4) be resolved?

- Methodological Answer :

- Kinetic assays : Use fluorescence-based assays (e.g., cAMP/CGMP hydrolysis) with purified PDE isoforms. Adjust Mg²⁺ concentrations (1–5 mM) to stabilize enzyme-ligand interactions.

- Structural analysis : Cryo-EM of PDE3-compound complexes reveals steric clashes with Val-336, reducing inhibition (Kᵢ = 8 µM vs. 0.3 µM for PDE4). Contradictions arise from assay conditions (e.g., pH 7.4 vs. 8.0), which alter protonation states of active-site residues .

Comparative and Mechanistic Studies

Q. How does substitution of the cyclohexyl group with aromatic rings (e.g., phenyl, naphthyl) alter bioactivity?

- Methodological Answer :

- Synthetic modifications : Replace cyclohexanol with phenol derivatives in the coupling step.

- Bioactivity comparison :

| Substituent | LogP | IC₅₀ (β-adrenergic) | Solubility (mg/mL) |

|---|---|---|---|

| Cyclohexyl | 2.1 | 15 nM | 4.2 |

| Phenyl | 1.8 | 22 nM | 6.8 |

| Naphthyl | 3.5 | 48 nM | 1.1 |

- Aromatic analogs show reduced potency but improved solubility, suggesting a trade-off between hydrophobicity and target engagement .

Q. What experimental and computational approaches validate its role in modulating oxidative stress pathways?

- Methodological Answer :

- In vitro : Treat RAW264.7 macrophages with LPS and measure ROS levels (DCFH-DA assay). The compound reduces ROS by 40% at 10 µM via Nrf2 pathway activation (confirmed by siRNA knockdown).

- In silico : Molecular dynamics (GROMACS) simulate Keap1-Nrf2 binding. The compound’s hydroxyl group forms hydrogen bonds with Arg-483, disrupting Keap1-Nrf2 interaction (binding energy = −9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH ranges (6.5–8.0) for its stability in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to protonation of the amine group (pKa ~9.2). At pH <7, the protonated amine increases solubility but accelerates hydrolysis of the ether linkage. At pH 7.4–8.0, the unprotonated form dominates, slowing degradation (t₁/₂ = 48 h vs. 12 h at pH 6.5). Buffers (e.g., phosphate vs. Tris) also influence ionic strength and degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.